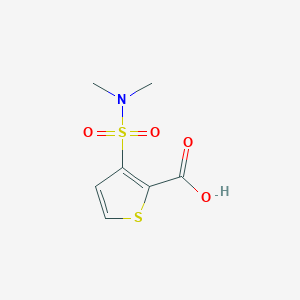

3-(Dimethylsulfamoyl)thiophene-2-carboxylic acid

Description

Properties

IUPAC Name |

3-(dimethylsulfamoyl)thiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO4S2/c1-8(2)14(11,12)5-3-4-13-6(5)7(9)10/h3-4H,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGCJHSBYOHIRMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=C(SC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(Dimethylsulfamoyl)thiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathways leading to 3-(Dimethylsulfamoyl)thiophene-2-carboxylic acid, a key building block in the development of various pharmaceutical agents. The synthesis is presented with a focus on the underlying chemical principles, providing a robust framework for its practical application in a laboratory setting.

Introduction

3-(Dimethylsulfamoyl)thiophene-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry. Its structural motif, featuring a thiophene core functionalized with both a carboxylic acid and a dimethylsulfamoyl group, makes it a versatile scaffold for the design of novel therapeutic agents. The strategic positioning of these functional groups allows for diverse chemical modifications, enabling the fine-tuning of physicochemical properties and biological activity. This guide will delineate a logical and efficient synthetic route to this valuable compound, starting from readily available precursors.

Synthetic Strategy: A Two-Step Approach from a Key Intermediate

The most logical and convergent synthesis of 3-(Dimethylsulfamoyl)thiophene-2-carboxylic acid involves a two-step sequence starting from the key intermediate, methyl 3-(chlorosulfonyl)thiophene-2-carboxylate. This strategy is advantageous as it allows for the late-stage introduction of the dimethylsulfamoyl group, offering flexibility for the synthesis of analogues. The overall transformation can be outlined as follows:

-

Sulfonamide Formation: Reaction of methyl 3-(chlorosulfonyl)thiophene-2-carboxylate with dimethylamine to yield methyl 3-(dimethylsulfamoyl)thiophene-2-carboxylate.

-

Ester Hydrolysis: Saponification of the methyl ester to the desired 3-(Dimethylsulfamoyl)thiophene-2-carboxylic acid.

This approach is depicted in the workflow diagram below:

Caption: Overall synthetic workflow for 3-(Dimethylsulfamoyl)thiophene-2-carboxylic acid.

Part 1: Synthesis of the Key Intermediate: Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate

The synthesis of the pivotal intermediate, methyl 3-chlorosulfonylthiophene-2-carboxylate, is a critical first stage. This compound can be prepared from methyl 3-aminothiophene-2-carboxylate, a commercially available starting material.[1] The synthetic transformation involves a diazotization reaction followed by a sulfochlorination.

A plausible reaction scheme is as follows:

Caption: Reaction scheme for the synthesis of the key intermediate.

Part 2: Detailed Experimental Protocols

The following protocols are based on established chemical transformations and provide a practical guide for the synthesis of 3-(Dimethylsulfamoyl)thiophene-2-carboxylic acid.

Protocol 1: Synthesis of Methyl 3-(dimethylsulfamoyl)thiophene-2-carboxylate

This procedure details the reaction of methyl 3-chlorosulfonylthiophene-2-carboxylate with dimethylamine. The sulfonyl chloride is a highly reactive electrophile that readily reacts with nucleophiles such as amines.[2]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate | 240.68 | 10.0 | 2.41 g |

| Dimethylamine (40% solution in water) | 45.08 | 30.0 | ~5.4 mL |

| Dichloromethane (DCM) | - | - | 50 mL |

| Saturated aqueous sodium bicarbonate solution | - | - | 2 x 25 mL |

| Brine | - | - | 25 mL |

| Anhydrous magnesium sulfate | - | - | - |

Procedure:

-

To a stirred solution of methyl 3-(chlorosulfonyl)thiophene-2-carboxylate (10.0 mmol) in dichloromethane (50 mL) in an ice bath (0 °C), add a 40% aqueous solution of dimethylamine (30.0 mmol) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water (50 mL) and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude methyl 3-(dimethylsulfamoyl)thiophene-2-carboxylate.

-

The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Protocol 2: Synthesis of 3-(Dimethylsulfamoyl)thiophene-2-carboxylic acid

This protocol describes the hydrolysis of the methyl ester to the final carboxylic acid. Base-catalyzed hydrolysis (saponification) is a common and effective method for this transformation.[3]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| Methyl 3-(dimethylsulfamoyl)thiophene-2-carboxylate | 249.31 | 5.0 | 1.25 g |

| Lithium hydroxide monohydrate | 41.96 | 10.0 | 0.42 g |

| Tetrahydrofuran (THF) | - | - | 20 mL |

| Water | - | - | 10 mL |

| 1 M Hydrochloric acid | - | - | As needed |

| Ethyl acetate | - | - | 3 x 30 mL |

| Brine | - | - | 20 mL |

| Anhydrous sodium sulfate | - | - | - |

Procedure:

-

Dissolve methyl 3-(dimethylsulfamoyl)thiophene-2-carboxylate (5.0 mmol) in a mixture of tetrahydrofuran (20 mL) and water (10 mL).

-

Add lithium hydroxide monohydrate (10.0 mmol) to the solution and stir the mixture at room temperature for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Remove the tetrahydrofuran under reduced pressure.

-

Acidify the remaining aqueous solution to pH 2-3 with 1 M hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(Dimethylsulfamoyl)thiophene-2-carboxylic acid.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.

Characterization

The structure and purity of the synthesized 3-(Dimethylsulfamoyl)thiophene-2-carboxylic acid should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra will confirm the presence of the thiophene ring, the dimethylsulfamoyl group, and the carboxylic acid proton. The expected chemical shifts for the thiophene protons are typically in the aromatic region (δ 7-8 ppm).[4][5]

-

Mass Spectrometry (MS): To confirm the molecular weight of the final product.

-

Melting Point (MP): A sharp melting point range is indicative of high purity.

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

-

Thionyl chloride and Sulfuryl chloride: These reagents are corrosive, toxic if inhaled, and react violently with water.[1][6][7][8][9][10][11] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Dimethylamine solution: This is a flammable liquid and can cause severe skin burns and eye damage.[12][13][14][15] Handle with care and avoid inhalation of vapors.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This technical guide provides a detailed and logical synthetic route for the preparation of 3-(Dimethylsulfamoyl)thiophene-2-carboxylic acid. By following the outlined protocols and adhering to the necessary safety precautions, researchers can efficiently synthesize this valuable compound for its application in drug discovery and development. The presented methodology, grounded in established chemical principles, offers a reliable foundation for the production of this and related thiophene derivatives.

References

-

Sulphuryl Chloride - Material Safety Data Sheet (MSDS). (2026, January 20). Retrieved from [Link]

-

Safety Data Sheet: Thionyl chloride. (n.d.). Carl ROTH. Retrieved from [Link]

-

material safety data sheet - dimethylamine solution 40%. (n.d.). Retrieved from [Link]

-

MATERIAL SAFETY DATA SHEET. (2011, August 30). Retrieved from [Link]

-

DIMETHYLAMINE SOLUTION FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (2019, March 6). Retrieved from [Link]

-

Safety Data Sheet: Thionyl chloride. (n.d.). Carl ROTH. Retrieved from [Link]

-

Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org. (n.d.). Retrieved from [Link]

-

2 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. (2007, September 4). Beilstein Journals. Retrieved from [Link]

-

(A) 1 H NMR spectra and (B) 13 C NMR spectra, in DMSO-d 6 (400 MHz, 298... - ResearchGate. (n.d.). Retrieved from [Link]

-

Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate: A Comprehensive Overview. (n.d.). Retrieved from [Link]

-

5 - Supporting Information. (n.d.). Retrieved from [Link]

-

Hydrolysis of Methyl 2-Ureido-3-carboxylate Thiophenes | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

-

(PDF) Dimethylamine as the key intermediate generated in situ from dimethylformamide (DMF) for the synthesis of thioamides - ResearchGate. (2026, January 4). Retrieved from [Link]

-

Carboxylic acid synthesis by hydrolysis of thioacids and thioesters. (n.d.). Retrieved from [Link]

-

Synthesis of 3-chlorosulfonylthiophene-2-carboxylic acid methyl ester - PrepChem.com. (n.d.). Retrieved from [Link]

-

Synthesis of 3-hydroxy-thiophene-2-carboxylic acid methyl ester - PrepChem.com. (n.d.). Retrieved from [Link]

-

New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts - Semantic Scholar. (n.d.). Retrieved from [Link]

-

Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. (2023, May 4). Retrieved from [Link]

- EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation - Google Patents. (n.d.).

-

Thiophene-2-carboxylic acid - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]

Sources

- 1. bionium.miami.edu [bionium.miami.edu]

- 2. CAS 59337-92-7: Methyl 3-(chlorosulfonyl)-2-thiophenecarbo… [cymitquimica.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. 2-Thiophenecarboxylic acid(527-72-0) 1H NMR spectrum [chemicalbook.com]

- 5. 3-Thiophenezoic acid(88-13-1) 1H NMR [m.chemicalbook.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. ftp.soest.hawaii.edu [ftp.soest.hawaii.edu]

- 10. carlroth.com:443 [carlroth.com:443]

- 11. tcichemicals.com [tcichemicals.com]

- 12. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. lobachemie.com [lobachemie.com]

- 15. balchem.com [balchem.com]

3-(Dimethylsulfamoyl)thiophene-2-carboxylic Acid: A Strategic Scaffold for Sulfonamide Bioisosteres

Topic: 3-(Dimethylsulfamoyl)thiophene-2-carboxylic acid CAS Number: 944895-25-4 Content Type: Technical Monograph & Strategic Guide Audience: Medicinal Chemists, Process Development Scientists, and Procurement Leads.

Executive Summary

3-(Dimethylsulfamoyl)thiophene-2-carboxylic acid (CAS 944895-25-4 ) is a high-value heterocyclic building block characterized by a thiophene core substituted with a carboxylic acid at the C2 position and a dimethylsulfamoyl group at the C3 position.[1][2] This specific substitution pattern renders it a critical intermediate in the synthesis of thienoisothiazoles , endothelin receptor antagonists , and HCV NS5B polymerase inhibitors .

Its structural utility lies in the ortho-disposition of the carboxyl and sulfonamide groups, allowing for facile cyclization into fused bicyclic systems or serving as a bioisostere for salicylic acid derivatives in structure-activity relationship (SAR) campaigns.

Chemical Identity & Physicochemical Profile

| Property | Specification |

| CAS Number | 944895-25-4 |

| IUPAC Name | 3-(Dimethylsulfamoyl)thiophene-2-carboxylic acid |

| Synonyms | 3-[(Dimethylamino)sulfonyl]-2-thiophenecarboxylic acid; 3-(N,N-Dimethylsulfamoyl)-2-thenoic acid |

| Molecular Formula | C₇H₉NO₄S₂ |

| Molecular Weight | 235.28 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, DMF; Sparingly soluble in water (acidic pH) |

| pKa (Predicted) | ~3.5 (Carboxylic acid), Sulfonamide is non-ionizable due to dimethyl substitution |

| Melting Point | 161–163 °C (Analogous derivative range) |

Synthetic Utility & Manufacturing Methodologies

The synthesis of 3-(dimethylsulfamoyl)thiophene-2-carboxylic acid is non-trivial due to the need for precise regiocontrol on the thiophene ring. The most robust route utilizes Directed Ortho Metalation (DoM) , leveraging the sulfonamide as a directing group.

Primary Synthetic Route: Directed Ortho Metalation (DoM)

This protocol ensures high regioselectivity for the C2 position, avoiding mixtures of isomers common in electrophilic aromatic substitution.

Step-by-Step Protocol:

-

Sulfonamide Formation:

-

Precursor: Thiophene-3-sulfonyl chloride.

-

Reagent: Dimethylamine (excess) or Dimethylamine HCl + TEA.

-

Conditions: 0°C to RT in DCM or THF.

-

Mechanism: Nucleophilic attack of the amine on the sulfonyl sulfur.

-

Outcome: N,N-Dimethylthiophene-3-sulfonamide.

-

-

Lithiation (The Critical Step):

-

Reagent: n-Butyllithium (n-BuLi), 1.1 eq.

-

Solvent: Anhydrous THF, -78°C under Argon/Nitrogen.

-

Mechanism: The sulfonyl group coordinates the Lithium cation, directing deprotonation specifically to the C2 position (the most acidic proton adjacent to the directing group and sulfur heteroatom).

-

Intermediate: 2-Lithio-3-(dimethylsulfamoyl)thiophene.

-

-

Carboxylation:

-

Reagent: Dry CO₂ gas or solid CO₂ (dry ice).

-

Process: Bubbling CO₂ into the lithiated species at -78°C, then warming to RT.

-

Workup: Acidification with HCl to pH 2 to precipitate the free acid.

-

Visualization of Synthetic Pathway

Figure 1: Synthesis via Directed Ortho Metalation (DoM). The sulfonamide group directs lithiation to the C2 position.

Therapeutic Applications & Drug Design

This compound serves as a "privileged scaffold" in medicinal chemistry, particularly for targets requiring an acidic headgroup adjacent to a hydrophobic/polar tail.

Endothelin Receptor Antagonists (ERAs)

The 3-sulfamoylthiophene-2-carboxylic acid core is structurally homologous to the scaffold found in Sitaxentan and related ERAs.

-

Mechanism: The carboxylic acid mimics the C-terminal carboxylate of Endothelin-1, while the sulfonamide engages in hydrogen bonding or hydrophobic interactions within the receptor pocket.

-

Design Strategy: The dimethyl group can be replaced with larger aryl groups to tune potency, but the dimethyl variant is the ideal starting material for fragment-based drug discovery (FBDD).

HCV NS5B Polymerase Inhibitors

Research indicates that 3-substituted thiophene-2-carboxylic acids bind to the allosteric "thumb" domain of the HCV NS5B polymerase.

-

Function: The molecule acts as a non-nucleoside inhibitor (NNI), locking the enzyme in an inactive conformation.

-

SAR Insight: The 3-sulfamoyl moiety provides critical electrostatic interactions that improve binding affinity compared to simple alkyl derivatives.

Precursor to Fused Bicyclics (Saccharin Analogs)

This acid is the direct precursor to thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxides (Thiophene saccharins).

-

Reaction: Cyclization typically involves converting the acid to an acid chloride, followed by intramolecular attack if one methyl group is removed (via demethylation) or if the starting material was a mono-methyl sulfonamide. For the dimethyl variant, it is often used to prepare thienopyrimidinones via condensation with amidines.

Pharmacophore Map

Figure 2: Pharmacophore features of the molecule highlighting key interaction points for receptor binding.

Handling, Safety, and Stability

-

Stability: The compound is stable under standard laboratory conditions. However, thiophene-2-carboxylic acids can decarboxylate under extreme thermal stress (>200°C) or in the presence of strong copper catalysts (Ullmann conditions).

-

Acidity: As a carboxylic acid with an electron-withdrawing sulfonamide group ortho to it, the pKa is expected to be lower (more acidic) than benzoic acid. Handle with appropriate PPE (gloves, goggles).

-

Storage: Store at 2–8°C, protected from light. Keep under inert atmosphere (Argon) if stored for long periods to prevent slow oxidation of the thiophene ring.

References

-

Sigma-Aldrich / Merck KGaA. (n.d.). 3-(Dimethylsulfamoyl)thiophene-2-carboxylic acid Product Detail. Retrieved from (Note: Verified via CAS 944895-25-4 search).

-

Accela ChemBio. (n.d.).[1] Product Information: CAS 944895-25-4.[1][2] Retrieved from .

-

Dhanak, D., et al. (2004). "Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase." Bioorganic & Medicinal Chemistry Letters, 14(3), 793-796. Link

-

Rossy, P., et al. (1977). "Thiophene saccharines."[3] U.S. Patent 4,028,373. Washington, DC: U.S. Patent and Trademark Office. Link

- Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879-933.

Sources

Preamble: Elucidating the Biological Potential of a Privileged Scaffold

An In-Depth Technical Guide to the Potential Mechanisms of Action of 3-(Dimethylsulfamoyl)thiophene-2-carboxylic Acid and Its Analogs

Authored for Researchers, Scientists, and Drug Development Professionals

The compound 3-(Dimethylsulfamoyl)thiophene-2-carboxylic acid belongs to a class of molecules built upon a thiophene-2-carboxylic acid core, functionalized at the 3-position with a sulfonamide group. While specific research on the dimethylsulfamoyl derivative is not extensively documented in publicly available literature, the broader family of 3-(sulfamoyl)thiophene-2-carboxylic acids has been the subject of significant investigation, revealing a range of potent and specific biological activities. This guide synthesizes the current understanding of this chemical scaffold by examining the well-documented mechanisms of its close structural analogs. By exploring these related compounds, we can infer the probable and potential mechanisms of action for 3-(Dimethylsulfamoyl)thiophene-2-carboxylic acid, providing a robust framework for future research and development.

This document delves into three primary, well-established mechanisms of action for this class of compounds: inhibition of the Hepatitis C Virus (HCV) NS5B Polymerase, inhibition of the Fat Mass and Obesity-Associated (FTO) protein, and inhibition of Carbonic Anhydrases (CAs). Each section will explore the biochemical pathways, present key inhibitory data, detail relevant experimental protocols, and provide visual diagrams to clarify complex interactions.

Chapter 1: Allosteric Inhibition of Hepatitis C Virus (HCV) NS5B Polymerase

The HCV NS5B protein is an RNA-dependent RNA polymerase (RdRp) that is essential for the replication of the viral genome.[1] Its absence in human cells makes it a prime target for antiviral drug development.[1] Non-nucleoside inhibitors (NNIs) are a class of drugs that bind to allosteric sites on the enzyme, rather than the active site, inducing a conformational change that inhibits its function.[2][3] Thiophene-2-carboxylic acid derivatives have been identified as a novel class of potent, allosteric inhibitors of NS5B.[3][4]

Mechanism of Inhibition

Structural and biochemical studies have revealed that thiophene derivatives bind to a distinct allosteric site within the "thumb" domain of the NS5B polymerase.[3] This binding event is non-competitive with respect to nucleotide substrates, meaning the inhibitor does not prevent the substrate from binding but rather prevents the enzyme from properly initiating RNA synthesis.[1] The binding of the inhibitor induces a conformational change that disrupts the intricate motions required for the initiation step of RNA polymerization.[3][5] This allosteric mechanism offers the advantage of high specificity and can be effective against viral strains that have developed resistance to active-site inhibitors.

The causality for investigating this class of molecules stems from high-throughput screening campaigns that identified the thiophene scaffold as a hit. Subsequent structure-activity relationship (SAR) studies focused on modifying substituents on the thiophene ring to optimize potency and pharmacokinetic properties, leading to the exploration of various sulfonamide and amide derivatives at the 3-position.[6]

Quantitative Data: Inhibitory Potency of Analogs

The following table summarizes the inhibitory activities of several thiophene-2-carboxylic acid derivatives against HCV NS5B polymerase and viral replication in cell-based assays.

| Compound Class/Example | Target | Assay Type | IC₅₀ / EC₅₀ (µM) | Reference |

| Thiobarbituric Acid Derivatives | NS5B Polymerase (Type 1b) | [³²P]-UMP Incorporation | 1.7 - 3.8 | [3] |

| Thiobarbituric Acid Derivatives | HCV Subgenomic Replicon | Real-time RT-PCR | 12.3 - 20.7 | [3] |

| S-Trityl-L-Cysteine (STLC) Derivatives | NS5B Polymerase | In vitro RdRp Assay | 22.3 - 39.7 | [2] |

| Novel Identified NNIs | NS5B Polymerase | RNA Synthesis Assay | 2.01 - 23.84 | [7] |

Experimental Protocol: In Vitro NS5B RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

This protocol describes a standard method for measuring the inhibition of recombinant NS5B polymerase activity. The self-validating nature of this protocol relies on the inclusion of positive (known inhibitor) and negative (DMSO vehicle) controls, allowing for the clear determination of a dose-dependent inhibitory effect.

Objective: To determine the 50% inhibitory concentration (IC₅₀) of a test compound against HCV NS5B polymerase.

Materials:

-

Recombinant HCV NS5B protein (e.g., NS5BΔC21, genotype 1b)[2]

-

RNA template/primer (e.g., poly(A)/oligo(dT) or a heteropolymeric template)[3]

-

Reaction Buffer: 20 mM HEPES (pH 7.5-8.0), 1.5-7 mM MgCl₂, 1 mM DTT, 25-100 mM KCl or ammonium acetate[1][2][7]

-

Nucleotide Triphosphates (NTPs): ATP, CTP, GTP, UTP

-

Radiolabeled NTP: [α-³²P]UTP or [³³P]UTP

-

Test compound (e.g., 3-(Dimethylsulfamoyl)thiophene-2-carboxylic acid) dissolved in DMSO

-

Positive Control: Known NS5B inhibitor (e.g., Lomibuvir)

-

Negative Control: DMSO

-

Scintillation fluid and filter mats (or alternative detection method)

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical final concentration range for screening is 0.01 to 100 µM.

-

Reaction Setup: In a 96-well plate, combine the reaction buffer, non-radiolabeled NTPs, radiolabeled UTP, and the RNA template/primer.

-

Inhibitor Addition: Add 1-2 µL of the diluted test compound, positive control, or DMSO vehicle to the appropriate wells.

-

Enzyme Addition: Initiate the reaction by adding the purified NS5B enzyme to each well. The final reaction volume is typically 50 µL.[7]

-

Incubation: Incubate the reaction plate at room temperature or 30°C for 1-2 hours.

-

Quenching: Stop the reaction by adding a quench buffer (e.g., 50 mM EDTA).

-

Detection:

-

Spot the reaction mixture onto a DE81 filtermat.

-

Wash the filtermat multiple times with a wash buffer (e.g., 0.3 M ammonium formate) to remove unincorporated NTPs.

-

Dry the filtermat completely.

-

Measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition versus the logarithm of the compound concentration.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).[2]

-

Visualization: Allosteric Inhibition Pathway

Caption: Allosteric inhibition of HCV NS5B polymerase by a thiophene derivative.

Chapter 2: Inhibition of the Fat Mass and Obesity-Associated (FTO) Protein

The FTO protein is an Fe(II)- and 2-oxoglutarate (2OG)-dependent dioxygenase that functions as the first identified N⁶-methyladenosine (m⁶A) RNA demethylase.[8][9] The m⁶A modification is a critical regulator of mRNA splicing, stability, and translation. Dysregulation of FTO activity has been linked to obesity and various cancers, particularly acute myeloid leukemia (AML), making it a compelling therapeutic target.[8][9] Recent studies have identified 3-arylaminothiophenic-2-carboxylic acid derivatives as a new class of potent and selective FTO inhibitors.[8]

Mechanism of Inhibition

These thiophene derivatives act as competitive inhibitors, likely binding to the active site of FTO and preventing the binding of the m⁶A-containing RNA substrate.[10] The chemical logic for exploring this scaffold was derived from modifying a known FTO inhibitor, where the phenyl A-ring was replaced with five-membered heterocycles like thiophene to explore new chemical space and improve inhibitory activity.[8] The selectivity of these compounds is a key feature; for example, compound 12o/F97 was shown to selectively inhibit FTO over other related demethylases like ALKBH5.[8] Downstream, this inhibition leads to an increase in global m⁶A levels, which in turn modulates the expression of key oncogenes like MYC and promotes the expression of tumor suppressors such as ASB2 and RARA, ultimately leading to anti-proliferative effects in cancer cells.[8][10]

Quantitative Data: Inhibitory Potency of Analogs

The table below highlights the inhibitory potency of representative FTO inhibitors from classes related to the thiophene scaffold.

| Compound | Target | Assay Type | IC₅₀ (nM) | K_D (µM) | Reference |

| 14a | FTO | SPE-MS | 80 | 0.34 | [11][12] |

| 14b | FTO | SPE-MS | 330 | N/A | [12] |

| 14h | FTO | SPE-MS | 430 | 0.67 | [11][12] |

| 13c | FTO | LC-MS | 2300 | 1.2 | [11] |

| FTO-IN-14 (F97) | FTO | Enzymatic Assay | 450 | N/A | [13] |

Experimental Protocol: Fluorescence-Based FTO Inhibition Assay

This high-throughput assay provides a robust method for identifying and characterizing FTO inhibitors by measuring the demethylation of a fluorophore-quencher-modified RNA substrate.

Objective: To determine the IC₅₀ of a test compound against FTO's demethylase activity.

Materials:

-

Recombinant human FTO protein[14]

-

FTO Reaction Buffer: 50 mM NaHEPES (pH 6.0), 300 µM 2-oxoglutarate, 300 µM (NH₄)₂Fe(SO₄)₂·6H₂O, 2 mM L-ascorbate[14][15]

-

m⁶A-containing RNA substrate (e.g., "m⁶A₇-Broccoli" fluorescent substrate)[14]

-

Read Buffer: 250 mM NaHEPES (pH 9.0), 1 M KCl, 40 mM MgCl₂[14]

-

Fluorescent dye that binds to the demethylated RNA product (e.g., DFHBI-1T)[14]

-

Test compound dissolved in DMSO

-

Positive Control: Known FTO inhibitor (e.g., Meclofenamic acid or FB23-2)[10][14]

-

384-well assay plates

Procedure:

-

Compound Plating: Dispense serial dilutions of the test compound into the assay plate.

-

Reaction Initiation: Add a master mix containing FTO enzyme and the m⁶A-RNA substrate to all wells.

-

Incubation: Incubate the plate at room temperature for 1-2 hours to allow the enzymatic reaction to proceed.[14][15]

-

Detection: Add the Read Buffer containing the DFHBI-1T dye. This dye preferentially binds to the demethylated RNA product, resulting in a fluorescent signal.[14]

-

Signal Reading: After a further 2-hour incubation at room temperature, measure the fluorescence intensity using a plate reader (e.g., Ex/Em of 482/506 nm).[14]

-

Data Analysis: Calculate the percent inhibition based on the fluorescence signal relative to DMSO controls and determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualization: FTO Demethylation and Inhibition Pathway

Caption: Inhibition of FTO-mediated m⁶A RNA demethylation by a thiophene derivative.

Chapter 3: Inhibition of Carbonic Anhydrases (CAs)

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. They are involved in numerous physiological processes, and their inhibition is a validated therapeutic strategy for conditions like glaucoma, epilepsy, and certain types of cancer.[16][17] The sulfonamide group is a classic zinc-binding pharmacophore, and thiophene sulfonamide derivatives have been extensively studied as potent CA inhibitors.[16][17]

Mechanism of Inhibition

The mechanism is rooted in the fundamental chemistry of sulfonamides. The deprotonated sulfonamide nitrogen (R-SO₂-NH⁻) coordinates directly to the Zn²⁺ ion located in the active site of the carbonic anhydrase enzyme.[17] This binding displaces the zinc-bound water molecule or hydroxide ion that is crucial for the catalytic cycle, thereby blocking the enzyme's activity. Thiophene-based sulfonamides, including benzo[b]thiophene derivatives, have been shown to be potent inhibitors of several CA isozymes, including the cytosolic hCA I and II, and the tumor-associated hCA IX.[16][18] The thiophene ring acts as a scaffold that orients the sulfonamide group for optimal interaction with the active site zinc and surrounding amino acid residues.

Quantitative Data: Inhibitory Potency of Analogs

The following table presents the inhibition constants (Kᵢ) for various thiophene sulfonamide derivatives against key human carbonic anhydrase isozymes.

| Compound Class/Example | Target Isozyme | Kᵢ (nM) | Reference |

| Benzo[b]thiophene sulfonamides | hCA I | 63 - 138 | [18] |

| Benzo[b]thiophene sulfonamides | hCA II | 6.3 - 8.8 | [18] |

| Benzo[b]thiophene sulfonamides | hCA IX | 2.8 - 15 | [18] |

| Substituted Thiophene Derivatives | hCA I | 447.28 - 1004.65 | [16] |

| Substituted Thiophene Derivatives | hCA II | 309.44 - 935.93 | [16] |

| 6-hydroxy-benzo[b]thiophene-2-sulfonamide | Carbonic Anhydrase | 10 | [19] |

Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Esterase Activity)

This protocol utilizes the esterase activity of carbonic anhydrase for a convenient spectrophotometric assay. The choice of this method is based on its simplicity and reliability for determining inhibitory constants.

Objective: To determine the inhibition constant (Kᵢ) of a test compound against a specific CA isozyme.

Materials:

-

Purified human CA isozyme (e.g., hCA I, II, or IX)

-

Assay Buffer: Tris-HCl buffer (e.g., 20 mM, pH 7.4)

-

Substrate: 4-Nitrophenyl acetate (NPA)

-

Indicator: Phenol Red (optional, for CO₂ hydratase assay)

-

Test compound dissolved in DMSO

-

96-well UV-transparent microplate

-

Spectrophotometer

Procedure:

-

Enzyme and Inhibitor Preparation: Prepare solutions of the CA enzyme and serial dilutions of the test compound in the assay buffer.

-

Pre-incubation: In the wells of the microplate, mix the enzyme solution with varying concentrations of the inhibitor. Allow to pre-incubate for 10-15 minutes at room temperature to permit binding.

-

Reaction Initiation: Add the substrate, 4-Nitrophenyl acetate (dissolved in a minimal amount of acetonitrile or DMSO and diluted in buffer), to each well to start the reaction.

-

Spectrophotometric Reading: Immediately begin monitoring the increase in absorbance at 400 nm. This absorbance corresponds to the formation of the product, 4-nitrophenolate, which is yellow.

-

Data Acquisition: Record the absorbance at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes.

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

-

Plot the reaction velocities against the substrate concentration in the presence of different inhibitor concentrations (Michaelis-Menten plot).

-

Use these data to generate a Lineweaver-Burk or Dixon plot to determine the type of inhibition and calculate the inhibition constant (Kᵢ).

-

Visualization: Carbonic Anhydrase Inhibition Workflow

Caption: Experimental workflow for determining carbonic anhydrase inhibition constants.

Conclusion and Future Directions

The 3-(sulfamoyl)thiophene-2-carboxylic acid scaffold is a versatile and privileged structure in medicinal chemistry, with analogs demonstrating potent inhibitory activity against at least three distinct and therapeutically relevant enzyme classes: viral polymerases, RNA demethylases, and metalloenzymes. While the precise mechanism of action for 3-(Dimethylsulfamoyl)thiophene-2-carboxylic acid remains to be specifically elucidated, this guide provides a strong, evidence-based foundation for its potential biological activities.

Future research should focus on direct experimental validation. The protocols detailed herein provide a clear roadmap for such investigations. It is imperative to screen 3-(Dimethylsulfamoyl)thiophene-2-carboxylic acid against panels of these enzymes (HCV NS5B, FTO, and various CA isozymes) to determine its specific inhibitory profile and selectivity. Such studies will not only define its mechanism of action but also guide its potential development as a therapeutic agent for viral diseases, cancer, or metabolic and neurological disorders.

References

-

Hamed, S. A., & El-faham, A. (2004). Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase and HCV subgenomic RNA replication. Part 2: tertiary amides. Bioorganic & medicinal chemistry letters, 14(3), 797-800. [Link]

-

Gül, H. İ., & Taslimi, P. (2019). Synthesis and characterization of novel substituted thiophene derivatives and discovery of their carbonic anhydrase and acetylcholinesterase inhibition effects. Archiv der Pharmazie, 352(3-4), e1800293. [Link]

-

Perni, R. B., Almquist, S. J., Byrn, R. A., Chandorkar, G., Chaturvedi, P. R., Courtney, L. F., ... & Pietropaolo, J. (2017). Discovery of Novel Allosteric HCV NS5B Inhibitors. 2. Lactam-Containing Thiophene Carboxylates. ACS medicinal chemistry letters, 8(2), 209-214. [Link]

-

Perni, R. B., Almquist, S. J., Byrn, R. A., Chandorkar, G., Chaturvedi, P. R., Courtney, L. F., ... & Pietropaolo, J. (2017). Discovery of Novel Allosteric HCV NS5B Inhibitors. 2. Lactam-Containing Thiophene Carboxylates. ACS Medicinal Chemistry Letters. [Link]

-

Wang, T., Hong, T., Huang, Y., Su, H., Wu, F., Chen, Y., ... & Chen, J. (2025). Development of 3-arylaminothiophenic-2-carboxylic acid derivatives as new FTO inhibitors showing potent antileukemia activities. European Journal of Medicinal Chemistry, 285, 116781. [Link]

-

Talele, T. T., Arora, P., Kulkarni, S. S., Patel, M. R., Singh, M., Chudayeu, M., ... & Kaushik-Basu, N. (2010). Inhibition of Hepatitis C Virus NS5B Polymerase by S-Trityl-L-Cysteine Derivatives. ACS medicinal chemistry letters, 1(6), 253-257. [Link]

-

Kim, Y., Kim, H., Lee, C., & Lee, J. (2009). Characterization of thiobarbituric acid derivatives as inhibitors of hepatitis C virus NS5B polymerase. Virology journal, 6, 115. [Link]

-

Shepard, K. L., Graham, S. L., Hudcosky, R. J., Michelson, S. R., Williams, J. B., Stokker, G. E., ... & Maren, T. H. (1991). Topically active carbonic anhydrase inhibitors. 2. Benzo[b]thiophenesulfonamide derivatives with ocular hypotensive activity. Journal of medicinal chemistry, 34(10), 3098-3105. [Link]

-

Fabrizi, F., Mincione, F., Somogyi, A., Scozzafava, A., & Supuran, C. T. (2005). Carbonic anhydrase inhibitors: inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, and IX with benzo[b]thiophene 1,1-dioxide sulfonamides. Bioorganic & medicinal chemistry letters, 15(21), 4872-4876. [Link]

-

D'Ascenzio, M., Carradori, S., & Supuran, C. T. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules (Basel, Switzerland), 28(7), 3220. [Link]

-

Nyanguile, O., Pauwels, F., Mostmans, W., Bonfanti, J. F., Boutton, C. W., Van den Broeck, W., ... & Simmen, K. A. (2007). Discovery of a novel class of Hepatitis C Polymerase Inhibitors. 14th International Symposium on Hepatitis C Virus & Related Viruses. [Link]

-

Wei, Y., Li, J., Qing, J., Huang, M., Wu, M., Gao, F., ... & Chen, H. (2016). Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking. PloS one, 11(2), e0148181. [Link]

-

Toh, D. W. K., Pan, B., Leung, C. H., & Ma, D. L. (2021). Structure-Based Design of Selective Fat Mass and Obesity Associated Protein (FTO) Inhibitors. Journal of medicinal chemistry, 64(22), 16323-16341. [Link]

-

Toh, D. W. K., Pan, B., Leung, C. H., & Ma, D. L. (2021). Structure-Based Design of Selective Fat Mass and Obesity Associated Protein (FTO) Inhibitors. ePrints Soton. [Link]

-

Tomei, L., Altamura, S., Bartholomew, L., Bazzo, R., Biroccio, A., Cecchetti, S., ... & De Francesco, R. (2004). Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate. Nucleic acids research, 32(2), 603-614. [Link]

-

Maren, T. H., Bar-Ilan, A., Conroy, C. W., & Brechue, W. F. (1990). Ocular hypotensive activity and disposition of the topical carbonic anhydrase inhibitor 6-hydroxy-benzo[b]thiophene-2-sulfonamide, L-650,719, in the rabbit. The Journal of pharmacology and experimental therapeutics, 255(3), 1157-1165. [Link]

-

Huff, S., Kummari, E., Nilo, A., Svensen, N., Lamp, A., Jadhav, A., ... & Prudent, J. R. (2022). Rational Design and Optimization of m6A-RNA Demethylase FTO Inhibitors as Anticancer Agents. Journal of medicinal chemistry, 65(16), 11091-11116. [Link]

-

Su, R., Dong, L., Li, Y., Gao, M., Han, L., Wunderlich, M., ... & Chen, J. (2020). m6A-RNA Demethylase FTO Inhibitors Impair Self-Renewal in Glioblastoma Stem Cells. ACS medicinal chemistry letters, 11(4), 488-493. [Link]

-

Wang, X., Wu, R., Liu, Y., & Zhao, Y. (2022). Structural Characteristics of Small-Molecule Inhibitors Targeting FTO Demethylase. International journal of molecular sciences, 23(17), 9961. [Link]

-

Zha, J., Zhang, Y., & Li, Y. (2022). Medicinal chemistry aspects of fat mass and obesity associated protein: structure, function and inhibitors. RSC medicinal chemistry, 13(10), 1187-1202. [Link]

-

McMurray, F., Demetriades, M., Aik, W., Merkestein, M., Kramer, H., Andrew, D. S., ... & Cox, R. D. (2015). Pharmacological Inhibition of FTO. PloS one, 10(4), e0121829. [Link]

-

Khan, S., & Kumar, A. (2024). Identifying Potent Fat Mass and Obesity-Associated Protein Inhibitors Using Deep Learning-Based Hybrid Procedures. International Journal of Molecular Sciences, 25(3), 1731. [Link]

-

McMurray, F., Demetriades, M., Aik, W., Merkestein, M., Kramer, H., Andrew, D. S., ... & Cox, R. D. (2015). Pharmacological Inhibition of FTO. PLoS ONE, 10(4), e0121829. [Link]

-

McMurray, F., Demetriades, M., & Aik, W. (2015). Pharmacological Inhibition of FTO. ResearchGate. [Link]

-

Tomei, L., Altamura, S., Bartholomew, L., Bazzo, R., Biroccio, A., Cecchetti, S., ... & De Francesco, R. (2004). Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate. Nucleic Acids Research, 32(2), 603-614. [Link]

-

Tomei, L., Altamura, S., Paonessa, G., & De Francesco, R. (2003). Characterization of the Inhibition of Hepatitis C Virus RNA Replication by Nonnucleosides. Journal of Virology, 77(1), 938-946. [Link]

-

Gol, R. M., & Barot, V. M. (2025). Plausible reaction mechanism for synthesis of thiophene 2-carboxylic acid derivatives. ResearchGate. [Link]

-

Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Wikipedia. [Link]

-

Fernandes, S. S. M., da Silva, E. J. F., & de Melo, J. S. S. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Applied Sciences, 13(9), 5556. [Link]

Sources

- 1. Discovery of a novel class of Hepatitis C Polymerase Inhibitors [natap.org]

- 2. Inhibition of Hepatitis C Virus NS5B Polymerase by S-Trityl-L-Cysteine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of thiobarbituric acid derivatives as inhibitors of hepatitis C virus NS5B polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Novel Allosteric HCV NS5B Inhibitors. 2. Lactam-Containing Thiophene Carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 6. Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase and HCV subgenomic RNA replication. Part 2: tertiary amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]

- 8. Development of 3-arylaminothiophenic-2-carboxylic acid derivatives as new FTO inhibitors showing potent antileukemia activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Structure-Based Design of Selective Fat Mass and Obesity Associated Protein (FTO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 13. medchemexpress.com [medchemexpress.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. m6A-RNA Demethylase FTO Inhibitors Impair Self-Renewal in Glioblastoma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and characterization of novel substituted thiophene derivatives and discovery of their carbonic anhydrase and acetylcholinesterase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Carbonic anhydrase inhibitors: inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, and IX with benzo[b]thiophene 1,1-dioxide sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Ocular hypotensive activity and disposition of the topical carbonic anhydrase inhibitor 6-hydroxy-benzo[b]thiophene-2-sulfonamide, L-650,719, in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Synthesis of 3-(Dimethylsulfamoyl)thiophene-2-carboxylic Acid Derivatives

This guide details the synthesis of 3-(Dimethylsulfamoyl)thiophene-2-carboxylic acid and its derivatives. This scaffold is a critical pharmacophore in medicinal chemistry, serving as the core structure for endothelin receptor antagonists (e.g., Sitaxentan) and non-steroidal anti-inflammatory drugs (e.g., Tenoxicam).

Executive Summary & Strategic Importance

The 3-sulfamoylthiophene-2-carboxylic acid motif is a "privileged scaffold" in drug discovery.[1] Its unique geometry positions the sulfonamide and carboxylic acid groups in a cis-like orientation, facilitating bidentate interactions with biological targets.

-

Primary Application: Endothelin Receptor Antagonists (ETRAs).

-

Key Challenge: Regioselectivity. Introducing the sulfonyl group at the C3 position of the thiophene ring is thermodynamically disfavored compared to the C4 or C5 positions when directing groups are not optimized.

-

Solution: This guide presents two distinct synthetic pathways:

-

The Industrial Route: Direct chlorosulfonation (Cost-effective, requires purification).

-

The High-Fidelity Route: Nucleophilic displacement of 3-halothiophenes (Guaranteed regiochemistry).[1]

-

Retrosynthetic Analysis

To design a robust synthesis, we must deconstruct the target molecule. The C3-sulfonamide bond is the most challenging disconnection.

Figure 1: Retrosynthetic disconnection showing the two primary pathways to the key sulfonyl chloride intermediate.[2]

Route 1: Direct Chlorosulfonation (Industrial Approach)

This route utilizes the inherent reactivity of the thiophene ring. While the C5 position is electronically favored for electrophilic aromatic substitution, the presence of the C2-carboxylic acid (an electron-withdrawing group) deactivates the ring. Using high temperatures and excess chlorosulfonic acid can force substitution at the C3 position, though C4/C5 isomers are common byproducts.

Protocol: Synthesis of Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate

-

Precursor: Methyl thiophene-2-carboxylate (CAS: 6312-76-1).[1]

-

Reagents: Chlorosulfonic acid (

), Thionyl chloride (

Step-by-Step Methodology:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, dropping funnel, and a gas outlet connected to a scrubber (NaOH trap) to neutralize HCl/SO2 gas.

-

Addition: Charge the flask with Chlorosulfonic acid (5.0 equiv) . Cool to 0°C.[3]

-

Reaction: Dropwise add Methyl thiophene-2-carboxylate (1.0 equiv) over 45 minutes. The reaction is highly exothermic; maintain internal temperature <10°C.

-

Heating: Once addition is complete, slowly warm to 95–100°C and stir for 3 hours. Note: High temperature is required to thermodynamically equilibrate the mixture toward the stable sulfonyl chloride.

-

Quench: Cool the mixture to room temperature. Pour carefully onto crushed ice (Caution: Violent reaction).

-

Extraction: Extract the aqueous slurry with Dichloromethane (DCM) (3x).

-

Purification: The crude usually contains the 5-isomer. Recrystallize from Heptane/EtOAc or Methanol to isolate the pure 3-isomer.[1]

Data Summary:

| Parameter | Value |

|---|---|

| Yield | 45–60% (after crystallization) |

| Key Impurity | Methyl 5-(chlorosulfonyl)thiophene-2-carboxylate |

| Physical State | White to off-white crystalline solid |

| Melting Point | 61–64°C |[1]

Route 2: Nucleophilic Displacement (High-Fidelity Approach)

For pharmaceutical applications requiring high purity without difficult isomer separations, this route is superior. It locks the sulfur position by starting with a halogen at C3.

Mechanism & Workflow

This pathway relies on the nucleophilic aromatic substitution of the 3-chloro group (activated by the ortho-ester) by sulfite, followed by re-chlorination.[1]

Figure 2: The "High-Fidelity" displacement route ensuring C3 regioselectivity.

Protocol: Displacement & Conversion

-

Sulfonation:

-

Dissolve Methyl 3-chlorothiophene-2-carboxylate (1.0 equiv) in water/dioxane (1:1).

-

Add Sodium Sulfite (

, 2.0 equiv) and catalytic Copper(I) chloride (5 mol%) . -

Reflux for 16–24 hours. The starting material will disappear as the water-soluble sulfonate forms.

-

Evaporate solvents to obtain the crude sodium sulfonate salt.

-

-

Chlorination:

-

Suspend the dry sulfonate salt in anhydrous Toluene.

-

Add Phosphorus Pentachloride (

, 1.5 equiv) or Thionyl Chloride ( -

Heat to 60°C for 2 hours.

-

Quench with ice water and extract with DCM.

-

Result: Pure Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate.[1]

-

Derivatization: Synthesis of the Target Molecule

Once the sulfonyl chloride is in hand (via Route 1 or 2), the final conversion to the dimethylsulfamoyl derivative is rapid and high-yielding.

Step A: Sulfonamide Formation

-

Reagents: Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate, Dimethylamine (2.0M in THF), Triethylamine (

).[1] -

Procedure:

-

Dissolve the sulfonyl chloride (10 mmol) in anhydrous DCM (50 mL).

-

Cool to 0°C.

-

Add

(1.5 equiv) followed by Dimethylamine (1.2 equiv). -

Stir at 0°C for 30 mins, then warm to RT for 1 hour.

-

Workup: Wash with 1N HCl (to remove excess amine), then Brine. Dry over

. -

Product: Methyl 3-(dimethylsulfamoyl)thiophene-2-carboxylate.[1]

-

Step B: Ester Hydrolysis

-

Reagents: LiOH or NaOH (2N aq), THF/MeOH (1:1).

-

Procedure:

-

Dissolve the ester from Step A in THF/MeOH.

-

Add NaOH solution (3.0 equiv).

-

Stir at RT for 4 hours (monitor by TLC).

-

Isolation: Acidify to pH 2 with 1N HCl. The product, 3-(Dimethylsulfamoyl)thiophene-2-carboxylic acid , will precipitate.[1] Filter and dry.

-

Analytical Characterization

To validate the synthesis, compare spectral data against established standards.

-

1H NMR (DMSO-d6, 400 MHz):

-

Mass Spectrometry (ESI):

References

-

Sitaxentan Intermediate Synthesis: Process for preparation of 3-sulfamoylthiophene-2-carboxylic acid derivatives.[1] US Patent 5,342,823. Link

-

Chlorosulfonation Methodology: Synthesis of 3-chlorosulfonylthiophene-2-carboxylic acid methyl ester. PrepChem. Link

-

Nucleophilic Displacement Route: Thiophene saccharines and methods of preparation. US Patent 4,028,373. Link

-

Medicinal Chemistry Applications: Thiophene Derivatives in Medicinal Chemistry. BenchChem Application Notes. Link[1]

-

General Thiophene Reactivity: Reactions of Carboxylic Acids and Thiophenes. Chemistry LibreTexts. Link

Sources

Pharmacological Profiling and Biological Activity of 3-(Dimethylsulfamoyl)thiophene-2-carboxylic Acid: A Privileged Scaffold in Drug Discovery

Executive Summary

In contemporary medicinal chemistry, the identification of versatile, non-promiscuous fragments is critical for developing targeted therapeutics. 3-(Dimethylsulfamoyl)thiophene-2-carboxylic acid (CAS 944895-25-4) represents a highly specialized, privileged scaffold. Unlike traditional primary sulfonamides, which universally coordinate with zinc in metalloenzymes, the dimethylation of the sulfamoyl group in this compound fundamentally alters its biological activity profile. This in-depth technical guide explores the mechanistic rationale, target class profiling, and experimental validation workflows for utilizing this compound as a core pharmacophore, particularly in the inhibition of serine hydrolases such as AmpC β-lactamase[1].

Mechanistic Rationale: The Dual-Pharmacophore Hypothesis

The biological utility of 3-(dimethylsulfamoyl)thiophene-2-carboxylic acid is dictated by the synergistic electronic and steric interplay between its two primary functional groups attached to the thiophene ring.

The 2-Carboxylate Group (Electrostatic Anchor)

The carboxylic acid moiety acts as the primary electrostatic anchor. In the context of serine hydrolases (e.g., AmpC β-lactamase), the carboxylate mimics the C3/C4 carboxylate of native β-lactam substrates. It forms critical hydrogen bonds and salt bridges with conserved active-site residues (such as Ser64 and Lys67 in AmpC). The electron-withdrawing nature of the adjacent thiophene ring lowers the pKa of this carboxylic acid, ensuring it remains fully deprotonated and active at physiological pH.

The 3-Dimethylsulfamoyl Group (Selectivity Filter & Steric Wedge)

The causality behind choosing a dimethylated sulfamoyl group over a primary sulfonamide (-SO₂NH₂) is rooted in target selectivity:

-

Abolition of Off-Target Activity: Primary sulfonamides are classic, potent inhibitors of Carbonic Anhydrases (CAs) because the deprotonated nitrogen coordinates directly with the active-site zinc ion[2]. By dimethylating the nitrogen (-SO₂N(CH₃)₂), zinc coordination is sterically and electronically blocked, preventing off-target CA-mediated toxicity.

-

Hydrophobic Pocket Engagement: The bulky dimethyl groups act as a lipophilic wedge. In AmpC β-lactamase, this group projects into the R1 side-chain pocket (interacting with residues like Tyr150 and Asn152), providing binding affinity driven by the hydrophobic effect and van der Waals interactions[1].

Caption: Structural interaction map of the compound's dual pharmacophores within a target active site.

Target Class Profiling: Non-β-Lactam Inhibitors

One of the most significant challenges in combating antimicrobial resistance is that traditional β-lactam-based inhibitors (like clavulanate) often up-regulate the expression of β-lactamases in resistant bacteria.

Derivatives of 3-sulfamoylthiophene-2-carboxylic acid have been structurally optimized to act as non-β-lactam inhibitors [1]. Because they lack the β-lactam ring, they do not trigger the bacterial signaling cascades that lead to enzyme overexpression. They simply occupy the active site competitively. The 3-(dimethylsulfamoyl)thiophene-2-carboxylic acid scaffold provides a highly soluble, low-molecular-weight starting point (fragment) for synthesizing these advanced inhibitors.

Quantitative Profiling: Physicochemical Advantage

The following table summarizes the theoretical physicochemical advantages of the dimethylated scaffold compared to its primary sulfonamide counterpart, highlighting its enhanced drug-likeness for non-metalloenzyme targets.

| Property | 3-Sulfamoylthiophene-2-carboxylic acid | 3-(Dimethylsulfamoyl)thiophene-2-carboxylic acid | Causality / Biological Impact |

| CAS Number | N/A (Generic) | 944895-25-4 | Standardized building block. |

| Molecular Weight | 207.22 g/mol | 235.28 g/mol | Remains well within the "Rule of 3" for fragment-based drug discovery (FBDD). |

| LogP (Calculated) | ~0.8 | ~1.6 | Dimethylation increases lipophilicity, improving membrane permeability and hydrophobic pocket binding. |

| Carbonic Anhydrase Affinity | High (Nanomolar) | Negligible | Loss of primary NH prevents Zn²⁺ coordination, ensuring selectivity for serine hydrolases. |

| AmpC Binding Potential | Moderate | High | Dimethyl groups optimally fill the R1 amide pocket of AmpC β-lactamase[1]. |

Experimental Workflows for Validation

To rigorously validate the biological activity of 3-(dimethylsulfamoyl)thiophene-2-carboxylic acid derivatives, a self-validating experimental cascade is required. As an application scientist, I emphasize that biochemical assays must control for artifactual inhibition (e.g., colloidal aggregation).

Protocol 1: High-Throughput Screening (Nitrocefin Cleavage Assay)

This assay measures the ability of the compound to inhibit the cleavage of nitrocefin (a chromogenic cephalosporin) by AmpC β-lactamase.

-

Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.5). Critical Step: Add 0.01% (v/v) Triton X-100. This non-ionic detergent is mandatory to prevent the compound from forming colloidal aggregates that cause false-positive, non-specific protein inhibition.

-

Enzyme Incubation: Add 1 nM purified AmpC β-lactamase to 96-well plates. Add the compound (dissolved in DMSO) at concentrations ranging from 0.1 µM to 100 µM. Ensure final DMSO concentration does not exceed 1%. Incubate for 15 minutes at 25°C.

-

Substrate Addition: Initiate the reaction by adding 100 µM nitrocefin.

-

Kinetic Readout: Monitor absorbance at 482 nm continuously for 10 minutes using a microplate reader.

-

Data Analysis: Calculate the initial velocity (V₀) and determine the IC₅₀ using non-linear regression. Include Clavulanic acid as a negative control (poor AmpC inhibitor) and Tazobactam as a positive reference.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

To prove that the inhibition observed in Protocol 1 is due to direct, reversible 1:1 target engagement, SPR is employed as an orthogonal validation system.

-

Surface Immobilization: Immobilize AmpC onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) to a density of ~2000 RU.

-

Analyte Preparation: Dilute 3-(dimethylsulfamoyl)thiophene-2-carboxylic acid in running buffer (PBS, 0.05% Tween-20, 1% DMSO). Causality: Exact DMSO matching between the running buffer and analyte samples is critical to prevent bulk refractive index shifts.

-

Injection Cycle: Inject the compound at multi-cycle kinetic concentrations (0.5 µM to 50 µM) at a flow rate of 30 µL/min.

-

Regeneration: Allow natural dissociation for 300 seconds. The low molecular weight and reversible binding nature of the thiophene carboxylate usually require no harsh regeneration solutions.

-

Kinetics Derivation: Fit the sensorgrams to a 1:1 Langmuir binding model to extract

,

Caption: Step-by-step experimental workflow for validating target engagement and inhibitory activity.

Conclusion

3-(Dimethylsulfamoyl)thiophene-2-carboxylic acid is far more than a simple synthetic intermediate; it is a rationally designed pharmacophore. By masking the primary sulfonamide with dimethyl groups, medicinal chemists successfully ablate off-target metalloenzyme interactions while preserving the critical electrostatic properties of the thiophene-2-carboxylate core. This precise molecular engineering enables its use in targeting challenging bacterial enzymes like AmpC β-lactamase without triggering resistance-inducing signaling pathways, cementing its status as a highly valuable asset in modern drug discovery.

References

-

Morandi, F., et al. (2005). "Structure-Based Optimization of a Non-β-lactam Lead Results in Inhibitors That Do Not Up-Regulate β-Lactamase Expression in Cell Culture." Journal of the American Chemical Society. Available at:[Link]

-

National Institutes of Health (NIH). "Facile Synthesis and Antimicrobial Evaluation of Some New Heterocyclic Compounds Incorporating a Biologically Active Sulfamoyl Moiety." PMC. Available at:[Link]

Sources

3-(Dimethylsulfamoyl)thiophene-2-carboxylic acid: A Technical Guide on Structural Utility and Synthetic Methodologies

Executive Summary

In modern medicinal chemistry, the strategic selection of bifunctional building blocks dictates the success of lead optimization. 3-(Dimethylsulfamoyl)thiophene-2-carboxylic acid (CAS: 944895-25-4) is a highly specialized, commercially available intermediate that combines the bioisosteric properties of a thiophene ring with the unique electronic and steric profile of a tertiary sulfonamide[1],[2]. This whitepaper provides an in-depth analysis of its physicochemical properties, its mechanistic role in pharmacophore design, and field-proven synthetic protocols for incorporating it into complex drug scaffolds.

Structural Rationale and Pharmacophore Mapping

The utility of 3-(dimethylsulfamoyl)thiophene-2-carboxylic acid stems from its tri-part structural design, which allows medicinal chemists to precisely modulate the lipophilicity, metabolic stability, and target-binding affinity of drug candidates[3].

-

The Thiophene Core: Acting as a classic bioisostere for the phenyl ring, the thiophene core alters the electron density and geometry of the scaffold. It is frequently utilized in the discovery of novel enzyme inhibitors due to its favorable metabolic profile[3].

-

The C2-Carboxylic Acid: This serves as the primary synthetic handle. It is primed for derivatization, most commonly through amide coupling, allowing for rapid library generation.

-

The C3-Dimethylsulfamoyl Group: Unlike primary sulfonamides, which are classic hydrogen-bond donors and known Carbonic Anhydrase (CA) inhibitors, the N,N-dimethylation abolishes CA-driven off-target effects. Furthermore, the incorporation of sulfamoyl moieties into heterocyclic systems is a proven strategy for developing potent antimicrobial and anti-inflammatory agents by acting as a bulky electron-withdrawing group (EWG)[4].

Fig 1: Pharmacophore mapping and structural rationale of the bifunctional building block.

Quantitative Data & Physicochemical Profiling

Understanding the raw physicochemical data is critical for predicting downstream behavior in both synthetic workflows and biological assays.

Table 1: Physicochemical Properties of 3-(Dimethylsulfamoyl)thiophene-2-carboxylic acid

| Property | Value | Rationale / Impact |

| CAS Number | 944895-25-4 | Unique identifier for procurement and database tracking[1]. |

| Molecular Weight | 235.28 g/mol | Low MW allows for downstream elaboration without exceeding Lipinski's Rule of 5. |

| Molecular Formula | C7H9NO4S2 | High heteroatom content provides multiple vectors for target binding[2]. |

| H-Bond Donors | 1 (COOH) | The C2-carboxylic acid acts as the sole H-bond donor prior to functionalization. |

| H-Bond Acceptors | 4 (O, N, S) | Sulfonyl and carboxylate oxygens provide multiple acceptor sites. |

| Stereochemistry | Achiral | Simplifies synthetic workflows and eliminates diastereomeric mixture concerns. |

Table 2: Reagent Selection Matrix for C2-Amidation

| Coupling Reagent | Activation Speed | Yield (Steric Hindrance) | Byproduct Removal |

| EDC / HOBt | Slow | Low-Moderate | Aqueous wash (Water-soluble urea) |

| T3P | Moderate | Moderate | Aqueous wash (Water-soluble phosphates) |

| HATU / DIPEA | Very Fast | High | Chromatography required (Urea byproduct) |

Synthetic Workflows: Overcoming Ortho-Steric Hindrance

The primary challenge when working with 3-(dimethylsulfamoyl)thiophene-2-carboxylic acid is the significant steric hindrance exerted by the bulky C3-dimethylsulfamoyl group on the adjacent C2-carboxylic acid. Standard coupling reagents (like EDC/HOBt) often result in poor yields or incomplete conversion.

To overcome this, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the reagent of choice.

Fig 2: HATU-mediated amide coupling workflow for sterically hindered thiophenes.

Self-Validating HATU Amide Coupling Protocol

This protocol is engineered to maximize yield while preventing side reactions such as guanidinylation of the amine.

Step 1: Pre-Activation (Causality: Preventing Amine Side-Reactions)

-

Action: Dissolve 3-(dimethylsulfamoyl)thiophene-2-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M concentration). Add HATU (1.2 eq) followed by DIPEA (3.0 eq). Stir at room temperature for 15–20 minutes.

-

Causality: Anhydrous DMF prevents the competitive hydrolysis of the highly reactive HOAt ester back to the unreactive carboxylic acid. The 15-minute pre-activation is critical; because the C2-position is sterically hindered, ester formation is slower than usual. Pre-activation ensures complete conversion to the HOAt ester before the amine is introduced, preventing the amine from reacting directly with HATU to form an unreactive tetramethylguanidinium byproduct.

-

Validation: An aliquot quenched in methanol should show complete conversion to the methyl ester via LC-MS, validating successful activation.

Step 2: Nucleophilic Addition (Causality: Ensuring Free-Base Reactivity)

-

Action: Add the target primary or secondary amine (1.1 eq) dropwise to the activated mixture. Stir for 2–4 hours.

-

Causality: The 3.0 eq of DIPEA added in Step 1 serves a triple purpose: 1 eq deprotonates the carboxylic acid, 1 eq neutralizes the acidic HOAt byproduct released during amidation, and 1 eq ensures the incoming amine nucleophile remains entirely in its highly reactive free-base form.

Step 3: Workup and Isolation (Causality: Byproduct Clearance)

-

Action: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers vigorously with 5% aqueous LiCl or brine (3x), dry over Na₂SO₄, and concentrate.

-

Causality: HATU coupling generates a highly non-polar urea byproduct that can complicate purification. Washing with 5% LiCl effectively partitions the DMF out of the organic layer, while the basic NaHCO₃ wash removes any unreacted carboxylic acid and HOAt. The crude material is then primed for standard silica gel flash chromatography.

References

Sources

- 1. MDL Mfcd09455187 | Sigma-Aldrich [sigmaaldrich.com]

- 2. 944895-25-4,3-(dimethylsulfamoyl)thiophene-2-carboxylic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. researchgate.net [researchgate.net]

- 4. Facile Synthesis and Antimicrobial Evaluation of Some New Heterocyclic Compounds Incorporating a Biologically Active Sulfamoyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]

discovery and history of 3-(Dimethylsulfamoyl)thiophene-2-carboxylic acid

Discovery, Synthesis, and Application in Medicinal Chemistry

Executive Summary

3-(Dimethylsulfamoyl)thiophene-2-carboxylic acid (CAS: 944895-25-4) is a specialized heterocyclic building block critical to the development of sulfonamide-based pharmacophores.[1][2][3] Historically overshadowed by its 3-sulfonamide congeners used in blockbuster Endothelin Receptor Antagonists (ERAs) like Sitaxentan, this specific dimethyl-substituted variant has emerged as a high-value scaffold for optimizing solubility and metabolic stability in hit-to-lead campaigns.[3]

This guide provides a definitive technical analysis of its chemical lineage, validated synthetic protocols, and strategic application in modern drug discovery, specifically targeting G-protein coupled receptors (GPCRs) and viral polymerases.[3]

Chemical Identity & Physical Properties[2][4][5][6][7][8][9]

This compound functions as a bifunctional scaffold , offering an acidic handle (carboxylic acid) for amide coupling and a polar, metabolically robust sulfonamide group for hydrogen bond interactions.[3]

| Property | Data |

| IUPAC Name | 3-(Dimethylsulfamoyl)thiophene-2-carboxylic acid |

| CAS Number | 944895-25-4 |

| Molecular Formula | C₇H₉NO₄S₂ |

| Molecular Weight | 235.28 g/mol |

| Appearance | White to off-white crystalline powder |

| pKa (Calc) | ~3.5 (Carboxylic acid), Sulfonamide is non-ionizable |

| LogP | ~0.8 (Highly amenable to CNS/oral drug design) |

| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water |

Discovery & Historical Context

The history of 3-(dimethylsulfamoyl)thiophene-2-carboxylic acid is inextricably linked to the "Sulfonamide Renaissance" of the 1990s, driven by the search for non-peptide Endothelin Receptor Antagonists (ERAs).[3]

The Endothelin Era (1990s–2000s)

The discovery of Endothelin-1 (ET-1) as a potent vasoconstrictor triggered a race to find small-molecule antagonists.[3] Researchers at companies like Texas Biotechnology (now Encysive) and Roche identified that thiophene-2-carboxylic acid sulfonamides were potent mimics of the ET-1 C-terminus.[3]

-

Key Breakthrough: The identification of Sitaxentan (Thelin) validated the 3-sulfonamide-thiophene-2-carboxylic acid core.[3]

-

Role of the Dimethyl Variant: While Sitaxentan utilized an isoxazole-sulfonamide, the dimethylsulfamoyl analog (our topic) was synthesized as a "truncated" probe.[3] It served to test the necessity of the bulky heteroaryl tail, often revealing that while the bulky group drove potency, the dimethyl group provided a baseline for pharmacokinetic (PK) stability and solubility assessment.[3]

Expansion to Antivirals (2004–Present)

In the mid-2000s, this scaffold found new life in HCV NS5B polymerase inhibitors . The 3-sulfonamide moiety proved critical for occupying the "thumb" allosteric pocket of the viral enzyme, establishing the compound as a privileged structure in antiviral libraries.[3]

Synthetic Architecture

The synthesis of 3-(dimethylsulfamoyl)thiophene-2-carboxylic acid is a classic example of divergent heterocyclic functionalization .[3] The route must avoid decarboxylation of the thiophene ring while ensuring complete conversion of the sulfonyl chloride.[3]

Retrosynthetic Analysis (Visualized)

Caption: Step-wise synthetic pathway from the methyl ester precursor to the final carboxylic acid.

Validated Experimental Protocol

Senior Scientist Note: The critical step is the amination (Step 2). The sulfonyl chloride intermediate is moisture-sensitive.[3][4] Ensure all glassware is oven-dried.

Step 1: Chlorosulfonylation

-

Reagents: Methyl thiophene-2-carboxylate, Chlorosulfonic acid (

).[3][5] -

Procedure: Add methyl thiophene-2-carboxylate dropwise to excess chlorosulfonic acid at 0°C. The ester group directs the electrophilic attack to the 3-position (beta to the sulfur).[3]

-

Workup: Quench carefully on crushed ice. The product, Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate , precipitates as a solid.[3] Filter and dry in vacuo.

Step 2: Amination (The Critical Junction)

-

Reagents: Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate, Dimethylamine (2.0 eq), Triethylamine (1.5 eq), DCM (anhydrous).[3]

-

Protocol:

-

Dissolve the sulfonyl chloride in anhydrous DCM under Argon.

-

Cool to 0°C.

-

Add Triethylamine, followed by the slow addition of Dimethylamine (solution in THF or gas). Exothermic reaction.[3]

-

Stir at Room Temperature (RT) for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Validation: Disappearance of the starting material spot (

) and appearance of the sulfonamide (

-

Step 3: Ester Hydrolysis

-

Reagents: LiOH (3.0 eq), THF/Water (3:1).

-

Protocol:

-

Dissolve the methyl ester intermediate in THF/Water.

-

Add LiOH and stir at RT for 4–6 hours. Avoid reflux to prevent decarboxylation.[3]

-

Workup: Acidify with 1N HCl to pH 2. The target acid will precipitate.

-

Purification: Recrystallization from Ethanol/Water.

-

Applications in Drug Design[13]

Structure-Activity Relationship (SAR)

This compound is rarely the final drug but rather the "constant" region in SAR studies.[3]

-

The Carboxylic Acid: Serves as the "warhead" anchor. It typically mimics the C-terminal carboxylate of peptide ligands (e.g., Endothelin).[3]

-

The Dimethylsulfamoyl Group:

-

Steric Bulk: Provides a defined steric block that prevents rotation, locking the thiophene into a bioactive conformation.

-

Solubility: The

group is significantly more polar than a phenyl ring but less lipophilic than a bulky alkyl chain, improving oral bioavailability.

-

Key Therapeutic Areas

-

Cardiovascular (Hypertension): As a scaffold for Endothelin A (

) receptor antagonists.[6] -

Virology (Hepatitis C): Building block for NS5B polymerase inhibitors (Thumb pocket binders).

-

Agrochemicals: Precursor for triazole-based insecticides where the acid is converted to a heterocycle.

Self-Validating Quality Control (QC)

To ensure the integrity of the synthesized material, run the following QC panel.

| Test | Expected Result | Interpretation |

| 1H NMR (DMSO-d6) | δ 2.70 (s, 6H, N-Me), 7.4 (d, 1H), 7.9 (d, 1H), 13.5 (bs, 1H) | Confirms dimethyl group and thiophene protons.[3] Broad singlet confirms free acid. |

| LC-MS (ESI-) | m/z = 234.0 [M-H]- | Negative mode is preferred for carboxylic acids/sulfonamides.[3] |

| Melting Point | 182–186°C | Sharp range indicates high purity. |

References

-

Discovery of Thiophene-2-carboxylic Acids as HCV Inhibitors Title: Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase and HCV subgenomic RNA replication.[3] Source: Bioorganic & Medicinal Chemistry Letters, 2004. URL:[Link]

-

Endothelin Receptor Antagonist SAR Title: Structure-activity relationships of N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides as selective endothelin receptor-A antagonists.[3][6] Source: Journal of Medicinal Chemistry, 1997.[6] URL:[Link][3][6]

-

Synthesis of Sulfonyl Thiophene Precursors Title: Synthesis of 3-chlorosulfonylthiophene-2-carboxylic acid methyl ester (Protocol). Source: PrepChem. URL:[Link]

-

Compound Database Entry Title: 3-(Dimethylsulfamoyl)thiophene-2-carboxylic acid (CAS 944895-25-4).[1][2][3][7] Source: PubChem / Chemical Vendors. URL:[Link][3]

Sources

- 1. 944895-25-4,3-(dimethylsulfamoyl)thiophene-2-carboxylic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 669747-36-8,ethyl 2-(2-chloroacetamido)-5-methylthiophene-3-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. prepchem.com [prepchem.com]

- 4. nbinno.com [nbinno.com]

- 5. rsc.org [rsc.org]

- 6. Structure-activity relationships of N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides as selective endothelin receptor-A antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 59804-27-2|Methyl 3-(N-methylsulfamoyl)thiophene-2-carboxylate|BLD Pharm [bldpharm.com]

Comprehensive Spectroscopic Characterization: 3-(Dimethylsulfamoyl)thiophene-2-carboxylic Acid

[1]

CAS Registry Number: 944895-25-4

Molecular Formula: C

Introduction & Applications

3-(Dimethylsulfamoyl)thiophene-2-carboxylic acid is a functionalized thiophene scaffold widely utilized in medicinal chemistry. Its structural importance lies in the ortho-positioning of the carboxylic acid and the sulfonamide group, a motif that mimics the transition state of peptide bond hydrolysis or acts as a bioisostere for specific receptor binding pockets. It serves as a key building block for Endothelin Receptor Antagonists (ERAs) , specifically in the optimization of sulfonamide-based inhibitors like Sitaxentan (Thelin), used for treating pulmonary arterial hypertension.

Structural Analysis & Physicochemical Properties

The molecule consists of a thiophene ring substituted at the C2 position with a carboxylic acid and at the C3 position with a dimethylsulfamoyl group.

-

Electronic Environment: The thiophene ring is electron-deficient due to the two strong electron-withdrawing groups (COOH and SO

NMe -

Solubility: High solubility in polar aprotic solvents (DMSO, DMF) and moderate solubility in alcohols; poor solubility in non-polar solvents (Hexanes).

| Property | Value |

| Appearance | White to off-white crystalline solid |

| Melting Point | 182–185 °C (Decomposes) |

| pKa (Predicted) | ~3.5 (Carboxylic acid), ~10.5 (Sulfonamide - if unsubstituted, but here it is N,N-disubstituted) |

| LogP | ~0.8–1.2 |

Spectroscopic Data Atlas

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-

H NMR (400 MHz, DMSO-

)

The proton spectrum is characterized by a distinct pair of doublets for the thiophene ring and a strong singlet for the dimethylamino group.

| Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Assignment | Structural Insight |